molecular formula C14H24N2O3 B592344 tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1147423-01-5

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B592344
CAS RN: 1147423-01-5
M. Wt: 268.357
InChI Key: MVUWNKLIJBZNTD-UHFFFAOYSA-N
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Description

“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound with the molecular formula C14H24N2O3 . It is used as a reagent in the synthesis of RET kinase inhibitors .


Molecular Structure Analysis

The InChI code for “tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is 1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate” is a solid or liquid at room temperature . It has a molecular weight of 268.36 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied for their role in retarding oxidative reactions and prolonging product shelf life. Research on SPAs focuses on their environmental occurrence, human exposure, and toxicity, offering insights into the potential environmental and health impacts of various synthetic compounds. Future studies aim to develop novel SPAs with lower toxicity and environmental footprints, highlighting the ongoing search for safer chemical alternatives (Liu & Mabury, 2020).

Methyl Tert-Butyl Ether Decomposition

The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor represents an innovative approach to addressing environmental concerns associated with MTBE contamination. This study demonstrates the feasibility of utilizing radio frequency plasma for the efficient decomposition and conversion of MTBE, shedding light on novel methods for treating environmental pollutants (Hsieh et al., 2011).

Polymer Membranes in Fuel Additive Purification

The purification of fuel oxygenates like methyl tert-butyl ether (MTBE) using polymer membranes represents a critical area of research. Pervaporation, a membrane process, has emerged as a highly selective method for separating organic mixtures, including the methanol/MTBE mixture. This research underscores the importance of developing efficient separation technologies for industrial applications, potentially relevant to the purification processes of similar synthetic compounds (Pulyalina et al., 2020).

Applications in Chiral Synthesis

The use of chiral sulfinamides, notably tert-butanesulfinamide, in the asymmetric synthesis of N-heterocycles via sulfinimines, highlights the significance of synthetic compounds in facilitating stereoselective chemical reactions. This methodology provides access to a wide range of structurally diverse compounds, which are essential in pharmaceuticals and natural product synthesis. Such research demonstrates the critical role of synthetic methodologies in advancing chemical synthesis, potentially applicable to the manipulation or synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate analogs (Philip et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWNKLIJBZNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester (70 mg, 0.309 mmol) in DCM (3 mL) were added acetyl chloride (32 μL, 0.450 mmol) and triethylamine (54 μL, 0.526 mmol). The resulting mixture was stirred at RT for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, and washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-acetyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (3 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (41 mg, 79%).
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
32 μL
Type
reactant
Reaction Step One
Quantity
54 μL
Type
reactant
Reaction Step One

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